Odor-Active Potency in Blanched Garlic Leaves: Flavor Dilution Factor Comparison vs. Co-Occurring Volatiles
In aroma extract dilution analysis (AEDA) of fresh blanched garlic leaves, 1,4,6-oxadiazocane-5-thione (reported as 1-oxa-4,6-diazacyclooctane-5-thione) exhibited a log3 flavor dilution (FD) factor ≥ 6, placing it among the top seven most potent odor-active compounds in the entire volatile profile [1]. This high FD factor indicates that the compound was detected by the human nose at the sixth serial 1:3 dilution step, meaning its odor perception threshold in the matrix is at least 729-fold lower than the original extract concentration. For context, this compound ranked alongside major Allium odorants such as 3-vinyl-1,2-dithiacyclohex-4-ene, 2-ethenylthiophene, 2,3-dimethylthiophene, dimethyl trisulfide, and diallyl disulphide—all of which also achieved log3FD ≥ 6—confirming that 1,4,6-oxadiazocane-5-thione is a first-tier contributor to the characteristic garlic leaf aroma [1]. The remaining 28 odor-active compounds detected in the same analysis had lower FD factors (log3FD < 6), meaning their relative odor contribution is at least 3-fold weaker.
| Evidence Dimension | Odor potency measured as flavor dilution factor (log3FD) in aroma extract dilution analysis (AEDA/GC-O) |
|---|---|
| Target Compound Data | log3FD ≥ 6 (detected at 6th serial 1:3 dilution; FD = 729 minimum) |
| Comparator Or Baseline | Other key odorants in the same matrix: 3-vinyl-1,2-dithiacyclohex-4-ene (log3FD ≥ 6), 2-ethenylthiophene (log3FD ≥ 6), 2,3-dimethylthiophene (log3FD ≥ 6), dimethyl trisulfide (log3FD ≥ 6), diallyl disulphide (log3FD ≥ 6); remaining 28 odorants: log3FD < 6 |
| Quantified Difference | Target compound is in the top-tier odorant group (log3FD ≥ 6); at minimum 3-fold higher FD than the 28 lower-tier odorants |
| Conditions | GC-O with AEDA on SAFE extract of fresh blanched garlic leaves (Allium sativum); DB-WAX column; NIST2011 library identification; retention index confirmation |
Why This Matters
For flavor and fragrance research, the compound's high FD factor demonstrates that it is not a trace curiosity but a quantitatively dominant odor-active molecule, making it relevant for authentic garlic flavor reconstitution studies and quality control of Allium-derived food products.
- [1] Zhen D, Du W, Wang Y, Tan J, Xie J. Analysis and Identification of Odor-Active Compounds in Fresh Blanched Garlic Leaves. Science and Technology of Food Industry, 2020, 41(16): 214-219. DOI: 10.13386/j.issn1002-0306.2020.16.034. View Source
